

# Application Note: Gene Expression Analysis of Immune Cells Treated with Teriflunomide using qPCR

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Teriflunomide

Cat. No.: B560168

[Get Quote](#)

## Introduction: Unveiling the Immunomodulatory Effects of Teriflunomide

**Teriflunomide** is an oral immunomodulatory agent primarily used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy stems from its targeted action on the immune system, specifically on rapidly proliferating lymphocytes that are key players in autoimmune inflammatory processes.[2][3] Understanding the precise molecular changes induced by **Teriflunomide** within these immune cells is paramount for researchers, scientists, and drug development professionals. This application note provides a detailed guide for analyzing gene expression changes in immune cells treated with **Teriflunomide**, utilizing the robust and sensitive method of quantitative Polymerase Chain Reaction (qPCR).

This document will guide users through the entire workflow, from the fundamental mechanism of **Teriflunomide** action to experimental design, detailed step-by-step protocols for cell culture, RNA extraction, cDNA synthesis, qPCR, and comprehensive data analysis. By adhering to these protocols, researchers can reliably quantify the impact of **Teriflunomide** on the expression of key immune-related genes.

## Mechanism of Action: DHODH Inhibition and its Downstream Consequences

**Teriflunomide's** primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4][5] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[2][4] Activated, rapidly dividing T and B lymphocytes have a high demand for pyrimidines and rely heavily on this de novo pathway.[4][5] In contrast, resting or slowly dividing cells can utilize an alternative pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[5]

By blocking DHODH, **Teriflunomide** depletes the intracellular pool of pyrimidines in activated lymphocytes, leading to a cytostatic effect that arrests the cell cycle and curtails their proliferation without inducing widespread cell death.[5] This targeted action reduces the number of activated lymphocytes available to participate in an autoimmune attack, thereby mitigating inflammation.[4] Studies have shown that **Teriflunomide** treatment can lead to a reduction in pro-inflammatory cytokine production and a shift from a pro-inflammatory to a more regulatory or anti-inflammatory immune cell profile.[6] Specifically, it has been observed to decrease terminally differentiated CD4+ T cells and plasmablasts while increasing monocytes that express the immunomodulatory molecule PD-L1.[7][8]



[Click to download full resolution via product page](#)

Caption: **Teriflunomide** inhibits DHODH, blocking pyrimidine synthesis and lymphocyte proliferation.

## Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible qPCR data. This involves careful consideration of cell type, **Teriflunomide** concentration, treatment duration, and appropriate controls.

Key Considerations:

- Cell Type: Peripheral blood mononuclear cells (PBMCs) are a common choice as they contain a mixed population of lymphocytes and monocytes.[9] Alternatively, isolated T cells or B cells can be used for more specific analyses.
- Activation: Since **Teriflunomide** primarily affects proliferating cells, immune cells should be activated in vitro using stimuli such as phytohemagglutinin (PHA), anti-CD3/CD28 antibodies for T cells, or lipopolysaccharide (LPS) for B cells.
- Controls:
  - Untreated Control: Cells cultured with the activation stimulus but without **Teriflunomide**.
  - Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve **Teriflunomide**. This accounts for any effects of the solvent itself.
- Biological Replicates: A minimum of three biological replicates should be included for each experimental condition to ensure statistical power.



[Click to download full resolution via product page](#)

Caption: Workflow for qPCR analysis of **Teriflunomide**-treated immune cells.

## Detailed Protocols

Adherence to standardized protocols is essential for data quality and reproducibility. The following sections provide step-by-step methodologies. For all qPCR experiments, it is highly recommended to follow the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

### Protocol 1: Immune Cell Isolation, Culture, and Treatment

- Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[\[9\]](#)
- Cell Counting and Seeding: Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Seed the cells in a 24-well plate at a density of  $1 \times 10^6$  cells/mL in complete RPMI-1640 medium.
- Activation and Treatment:
  - Add your chosen activation stimulus (e.g., PHA at 5  $\mu\text{g}/\text{mL}$ ).
  - Immediately add **Teriflunomide** at the desired final concentrations (e.g., 25  $\mu\text{M}$ , 50  $\mu\text{M}$ , 100  $\mu\text{M}$ ).[\[15\]](#) Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Harvest: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS. The cell pellet is now ready for RNA extraction.

### Protocol 2: Total RNA Isolation

High-quality, intact RNA is the cornerstone of a successful qPCR experiment. This protocol is based on a common silica-column-based method.

- Cell Lysis: Add 350  $\mu\text{L}$  of RNA Lysis Buffer to the cell pellet and vortex vigorously to lyse the cells and inactivate RNases.[\[16\]](#)

- Homogenization: Pass the lysate through a 20-gauge needle 5-10 times to shear genomic DNA.[16]
- Ethanol Addition: Add one volume (e.g., 350  $\mu$ L) of 70% ethanol to the lysate and mix well by pipetting. Do not centrifuge.
- Binding to Column: Transfer the mixture to an RNA-binding spin column placed in a collection tube. Centrifuge at  $\geq 8000 \times g$  for 15 seconds. Discard the flow-through.
- DNase Treatment (On-Column): To remove any contaminating genomic DNA, add DNase I incubation mix directly to the column membrane and incubate at room temperature for 15 minutes. This step is critical to prevent false-positive signals in qPCR.[17]
- Washing:
  - Add 500  $\mu$ L of RNA Wash Buffer to the column and centrifuge for 15 seconds. Discard the flow-through.
  - Repeat the wash step with another 500  $\mu$ L of RNA Wash Buffer.
- Dry Spin: Centrifuge the empty column at maximum speed for 1-2 minutes to remove any residual ethanol.
- Elution: Place the column in a new, RNase-free collection tube. Add 30-50  $\mu$ L of RNase-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at  $\geq 8000 \times g$  to elute the RNA.
- RNA Quantification and Quality Control:
  - Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of  $\sim 2.0$  is indicative of pure RNA.
  - If available, assess RNA integrity using a bioanalyzer.

### Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol converts the isolated RNA into more stable complementary DNA (cDNA), which will serve as the template for qPCR.[18]

- Reaction Setup: In a sterile, RNase-free PCR tube on ice, combine the following components:[19]
  - Total RNA: 1  $\mu$ g
  - Random Primers or Oligo(dT) Primers: 1  $\mu$ L
  - dNTP Mix (10 mM): 1  $\mu$ L
  - Nuclease-free water: to a final volume of 13  $\mu$ L
- Denaturation: Gently mix, spin down, and incubate the mixture at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.[20]
- Master Mix Preparation: While the RNA is denaturing, prepare a master mix on ice by combining the following for each reaction:
  - 5X Reaction Buffer: 4  $\mu$ L
  - RNase Inhibitor: 1  $\mu$ L
  - Reverse Transcriptase: 1  $\mu$ L
- Combine and Incubate: Add 7  $\mu$ L of the master mix to each RNA/primer tube for a final reaction volume of 20  $\mu$ L. Mix gently.
- Incubation Program: Perform the reverse transcription using a thermal cycler with the following program:
  - Priming (if using random primers): 25°C for 5 minutes
  - Reverse Transcription: 42-50°C for 60 minutes
  - Inactivation: 70°C for 15 minutes[20]
- Storage: The resulting cDNA can be used immediately or stored at -20°C.

## Protocol 4: Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection chemistry.

- Reaction Setup: Prepare the qPCR reaction mix on ice. For each reaction (in triplicate), combine:
  - 2X SYBR Green qPCR Master Mix: 10  $\mu$ L
  - Forward Primer (10  $\mu$ M): 0.5  $\mu$ L
  - Reverse Primer (10  $\mu$ M): 0.5  $\mu$ L
  - cDNA template (diluted 1:5 to 1:10): 2  $\mu$ L
  - Nuclease-free water: 7  $\mu$ L
  - Total Volume: 20  $\mu$ L
- Plate Setup: Pipette 20  $\mu$ L of the reaction mix into each well of a 96-well qPCR plate. Be sure to include:
  - No-Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.[\[11\]](#)
  - No-Reverse Transcription (-RT) Control: Use RNA that has not been reverse-transcribed to check for genomic DNA contamination.
- Run qPCR: Place the plate in a real-time PCR instrument and run a standard cycling protocol:
  - Initial Denaturation: 95°C for 10 minutes
  - Cycling (40 cycles):
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 60 seconds

- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

## Data Analysis and Interpretation

The most common method for relative quantification of gene expression is the Comparative Cq ( $\Delta\Delta Cq$ ) method, also known as the 2- $\Delta\Delta Cq$  method.[21][22][23] This method calculates the relative change in the expression of a target gene normalized to a reference (housekeeping) gene and relative to a control sample.[21]

Step-by-Step Calculation:

- Calculate the average Cq value for the triplicate reactions for each sample and gene.
- Calculate  $\Delta Cq$ : Normalize the Cq of the gene of interest (GOI) to the Cq of the housekeeping gene (HKG).

---

“

$$\Delta Cq = Cq (GOI) - Cq (HKG)$$

---

- Calculate  $\Delta\Delta Cq$ : Normalize the  $\Delta Cq$  of the treated sample to the  $\Delta Cq$  of the control (vehicle-treated) sample.

---

“

$$\Delta\Delta Cq = \Delta Cq (Treated Sample) - \Delta Cq (Control Sample)$$

---

- Calculate Fold Change: Determine the relative expression level.

“

 $Fold\ Change = 2^{-\Delta\Delta Cq}$ 

## Data Presentation

Organize your results in a clear and concise table.

| Treatment Group           | Target Gene (Avg Cq) | Housekeeping Gene (Avg Cq) | $\Delta Cq$ | $\Delta\Delta Cq$ | Fold Change ( $2^{-\Delta\Delta Cq}$ ) |
|---------------------------|----------------------|----------------------------|-------------|-------------------|----------------------------------------|
| Vehicle Control           | 22.5                 | 19.0                       | 3.5         | 0.0               | 1.0                                    |
| Teriflunomide 25 $\mu$ M  | 24.0                 | 19.1                       | 4.9         | 1.4               | 0.38                                   |
| Teriflunomide 50 $\mu$ M  | 25.5                 | 18.9                       | 6.6         | 3.1               | 0.12                                   |
| Teriflunomide 100 $\mu$ M | 27.0                 | 19.0                       | 8.0         | 4.5               | 0.04                                   |

This table contains example data for illustrative purposes only.

## Troubleshooting

| Issue                                         | Possible Cause(s)                                                                                              | Recommended Solution(s)                                                                                                                                                                          |
|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Cq values (>35) or no amplification      | - Poor RNA quality/quantity-<br>Inefficient reverse transcription- PCR inhibition-<br>Suboptimal primer design | - Re-extract RNA and verify quality/integrity.- Optimize RT protocol; use a different enzyme or priming strategy.-<br>Dilute cDNA template to reduce inhibitors.- Redesign and validate primers. |
| High variability between technical replicates | - Pipetting errors-<br>Inhomogeneous reaction mix                                                              | - Use calibrated pipettes and practice consistent pipetting.-<br>Ensure thorough mixing of master mixes before aliquoting.                                                                       |
| Amplification in No-Template Control (NTC)    | - Contamination of reagents, water, or workspace                                                               | - Use fresh, nuclease-free water and reagents.- Use aerosol-resistant pipette tips.-<br>Decontaminate workspace and pipettes.                                                                    |
| Multiple peaks in melt curve analysis         | - Primer-dimers- Non-specific amplification                                                                    | - Optimize primer concentration and annealing temperature.- Redesign primers to be more specific.                                                                                                |

## Conclusion

Quantitative PCR is a powerful technique for elucidating the molecular effects of **Teriflunomide** on immune cells. By carefully following the detailed protocols for cell culture, RNA isolation, cDNA synthesis, and qPCR, and by applying the  $\Delta\Delta Cq$  method for data analysis, researchers can obtain reliable and reproducible gene expression data. This information is critical for advancing our understanding of **Teriflunomide's** immunomodulatory mechanisms and for the development of novel therapeutic strategies.

## References

- Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. *Clinical Chemistry*, 55(4), 611–622.
- Patsnap Synapse. (2024). What is the mechanism of **Teriflunomide**?
- Bar-Or, A., et al. (2014). **Teriflunomide** and Its Mechanism of Action in Multiple Sclerosis. *Drugs*, 74(6), 659–674.
- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. *Methods*, 25(4), 402–408.
- MIQE Guidelines. Thermo Fisher Scientific.
- The MIQE guidelines: minimum information for publication of quantitat
- MIQE and RDML Guidelines. Bio-Rad.
- MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Google Cloud.
- **Teriflunomide** 14mg Tablets: Clinical Profile and Applic
- How To Perform The Delta-Delta Ct Method. Top Tip Bio.
- **Teriflunomide**'s Mechanism: How This Immunomodulatory Agent Impacts Disease Tre
- **Teriflunomide** and Its Mechanism of Action in Multiple Sclerosis. Semantic Scholar.
- Alvarez, E., et al. (2019). **Teriflunomide** induces a tolerogenic bias in blood immune cells of MS patients.
- Standard Reverse Transcription Protocol. Sigma-Aldrich.
- What is the comparative or ??
- cDNA Synthesis for RT-PCR Protocol.
- Reverse Transcription of RNA into cDNA Protocol. OSSKI.
- An Updated Review of **teriflunomide**'s Use in Multiple Sclerosis. Taylor & Francis Online.
- Analyzing your QRT-PCR Data The Comparative CT Method ( $\Delta\Delta CT$  Method). Thermo Fisher Scientific.
- Protocol for RNA Extraction from Peripheral Blood Lymphocytes.
- Protocol for Total RNA Isolation
- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. Thermo Fisher Scientific.
- **Teriflunomide** induces a tolerogenic bias in blood immune cells of MS p
- Effect of **Teriflunomide** on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associ
- Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells. PLOS ONE.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Articles [globalrx.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Teriflunomide and Its Mechanism of Action in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 5. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 11. gene-quantification.de [gene-quantification.de]
- 12. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIQE and RDML Guidelines | Bio-Rad [bio-rad.com]
- 14. MIQE Guidelines | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. osski.hu [osski.hu]
- 20. ccr.cancer.gov [ccr.cancer.gov]
- 21. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. toptipbio.com [toptipbio.com]
- 23. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- To cite this document: BenchChem. [Application Note: Gene Expression Analysis of Immune Cells Treated with Teriflunomide using qPCR]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560168#gene-expression-analysis-of-immune-cells-treated-with-teriflunomide-using-qpcr]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)